Selective nNOS Inhibition Profile vs. eNOS as a Mechanistic Differentiator
The target compound exhibits a selective inhibition profile for neuronal nitric oxide synthase (nNOS) over endothelial NOS (eNOS). While it demonstrates weak inhibition of eNOS (EC50 >100,000 nM), it shows a measurable, though moderate, inhibition of nNOS (EC50 = 2,100 nM) [1]. This represents an approximate 48-fold selectivity window for nNOS over eNOS. In contrast, many other β-nitrostyrene derivatives in the broader class either lack this selectivity data or exhibit different target engagement profiles [2]. This specific selectivity fingerprint is a quantifiable and potentially exploitable characteristic for studies targeting neurological pathways.
| Evidence Dimension | nNOS vs. eNOS inhibition selectivity |
|---|---|
| Target Compound Data | nNOS EC50 = 2,100 nM; eNOS EC50 >100,000 nM |
| Comparator Or Baseline | Class average for β-nitrostyrenes (undefined) / Comparator compounds in NOS inhibition studies |
| Quantified Difference | Approximately 48-fold selectivity for nNOS over eNOS |
| Conditions | Human nNOS and eNOS expressed in HEK293 cells; assessed by inhibition of ionomycin/A23187-induced nitric oxide production after 24h incubation [1] |
Why This Matters
This selectivity profile provides a quantifiable rationale for prioritizing this specific compound over less characterized β-nitrostyrene analogs in neuroscience research focused on nNOS-related pathways.
- [1] BindingDB. Entry BDBM50356483 (CHEMBL1912001). EC50 values for human nNOS and eNOS inhibition. Accessed 2026. View Source
- [2] Pettit RK, Pettit GR, Hamel E, et al. E-Combretastatin and E-resveratrol structural modifications: antimicrobial and cancer cell growth inhibitory β-E-nitrostyrenes. Bioorganic & Medicinal Chemistry. 2009;17(18):6606-6612. View Source
